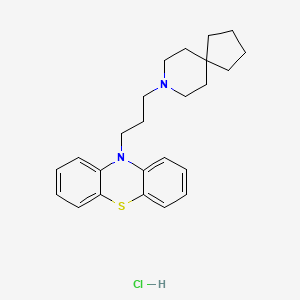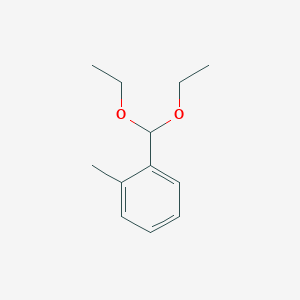
Dysprosium--manganese (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–manganese (1/2) is a heterotrimetallic compound that includes dysprosium and manganese ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium–manganese (1/2) can be synthesized through a series of reactions involving the coordination of dysprosium and manganese ions with specific ligands. One common method involves the use of salicylhydroximate ligands to form a 12-metallacrown-4 framework. The synthesis typically involves the following steps:
- Dissolution of manganese salts and salicylhydroximate ligands in a suitable solvent.
- Addition of dysprosium salts to the solution.
- Stirring the mixture under controlled temperature and pH conditions to promote the formation of the metallacrown structure.
- Isolation and purification of the resulting compound through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of dysprosium–manganese (1/2) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Dysprosium–manganese (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium(III) oxide and manganese oxides.
Reduction: Reduction reactions can convert the metal ions to lower oxidation states.
Substitution: Ligands in the metallacrown structure can be substituted with other ligands, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrazine.
Substituting ligands: Various halogenated benzoates, such as fluorobenzoate and chlorobenzoate.
Major Products Formed
The major products formed from these reactions include dysprosium(III) oxide, manganese oxides, and substituted metallacrown compounds with different ligands .
Scientific Research Applications
Dysprosium–manganese (1/2) has a wide range of scientific research applications, including:
Materials Science: Used in the development of molecular magnets and luminescent materials.
Catalysis: Acts as a catalyst in various chemical reactions.
Magnetic Resonance Imaging (MRI): Potential use as a contrast agent due to its magnetic properties.
Quantum Computing: Investigated for its potential in quantum information storage and molecular spintronics .
Mechanism of Action
The mechanism by which dysprosium–manganese (1/2) exerts its effects involves the interaction of its metal ions with specific molecular targets. For example, in MRI applications, the dysprosium and manganese ions influence the relaxation times of nearby protons, enhancing image contrast. In catalysis, the metal ions facilitate the formation and breaking of chemical bonds, accelerating reaction rates .
Comparison with Similar Compounds
Similar Compounds
Dysprosium–manganese–sodium 12-metallacrown-4 compounds: These compounds have similar structures but include sodium ions.
Dysprosium carbonate: Another dysprosium-containing compound with different chemical properties.
Dysprosium sulfate: A water-soluble dysprosium compound used in various applications
Uniqueness
Dysprosium–manganese (1/2) is unique due to its specific metallacrown structure, which allows for fine-tuning of its properties through ligand substitution. This versatility makes it suitable for a wide range of applications, from catalysis to advanced materials .
Properties
CAS No. |
12019-86-2 |
|---|---|
Molecular Formula |
DyMn2 |
Molecular Weight |
272.376 g/mol |
IUPAC Name |
dysprosium;manganese |
InChI |
InChI=1S/Dy.2Mn |
InChI Key |
KFIZAROSIZBGQG-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


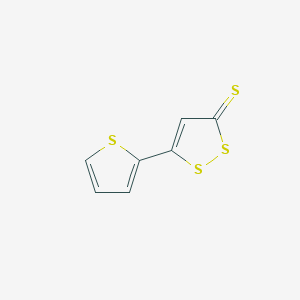
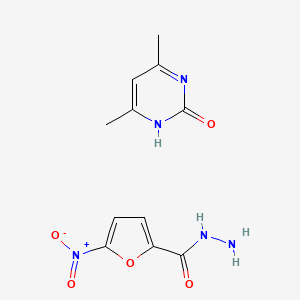

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
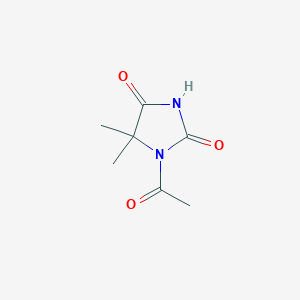
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)

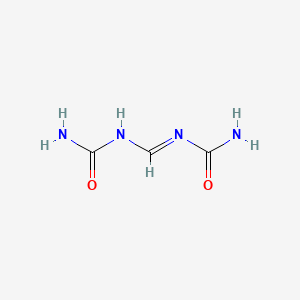


![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)

